molecular formula C23H23N3O4 B12140395 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide

2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide

Cat. No.: B12140395
M. Wt: 405.4 g/mol
InChI Key: YFBNCJBOOHHDBY-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide” is a structurally complex amide derivative featuring a 1,3-dioxobenzo[c]azolinyl moiety, a cyclopropylacetyl group, and a phenylpropanamide backbone. The cyclopropyl substituent introduces steric constraints, while the phenylpropanamide core is a common motif in bioactive molecules.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[cyclopropyl-[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C23H23N3O4/c1-23(2,22(30)24-15-8-4-3-5-9-15)26(16-12-13-16)19(27)14-25-20(28)17-10-6-7-11-18(17)21(25)29/h3-11,16H,12-14H2,1-2H3,(H,24,30)

InChI Key

YFBNCJBOOHHDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)N(C2CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide typically involves multiple steps:

    Formation of the dioxobenzo[c]azolin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylacetyl group: This can be achieved through acylation reactions using cyclopropylacetyl chloride in the presence of a base like triethylamine.

    Coupling with the phenylpropanamide moiety: This step involves amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the dioxobenzo[c]azolin ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Alkylated amides, substituted phenyl derivatives.

Scientific Research Applications

2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a protease inhibitor, which could be useful in developing treatments for diseases involving protease enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound may be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as protease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt the normal biological processes that rely on protease activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule, enabling comparative insights:

Compound Name Key Functional Groups/Rings Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,3-Dioxobenzo[c]azolinyl, cyclopropyl, phenyl Not explicitly provided Not explicitly provided Hypothesized catalytic or medicinal potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, methyl C₁₁H₁₅NO₂ 193.24 N,O-bidentate directing group for C–H activation
Acetamide, 2-[(2-methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]- Thiazolyl, nitroaryl, acetamide C₁₅H₁₈N₄O₃S 334.40 High-yield synthesis (90%) for drug intermediates
2-[(3-cyanophenyl)amino]-N-(2-methylbutan-2-yl)propanamide Cyanoaryl, branched alkylamide C₁₅H₂₁N₃O 259.35 Compact structure with potential CNS activity
(S)-N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamido)-N-methyl-3-phenylpropanamide Benzo[d][1,3]dioxolyl, pyrrolopyridine, phenyl C₂₉H₂₉N₃O₅ 507.57 Heterocycle-driven pharmacokinetic optimization

Key Comparisons

Heterocyclic Moieties The target’s 1,3-dioxobenzo[c]azolinyl group shares electronic similarities with the benzo[d][1,3]dioxolyl ring in , both of which may enhance π-π stacking interactions or serve as electron-deficient directing groups. However, the fused azolinyl ring in the target could confer greater rigidity compared to the dioxolyl group .

Substituent Effects The cyclopropyl group in the target compound imposes steric hindrance, analogous to the 2-methylbutan-2-yl group in . The phenylpropanamide backbone in the target aligns with the 3-phenylpropanamide structure in , suggesting shared bioavailability profiles due to lipophilic aryl interactions.

Synthesis and Yield While the target’s synthesis route is undocumented, the 90% yield reported for highlights the efficiency of amide coupling strategies involving thiazolyl intermediates.

Biological and Catalytic Potential Compounds like and demonstrate the utility of directing groups (e.g., N,O-bidentate) in catalysis, suggesting that the target’s 1,3-dioxobenzo[c]azolinyl group may similarly facilitate metal-mediated C–H activation . The nitro and cyano groups in and are electron-withdrawing, which contrasts with the electron-rich dioxobenzoazolinyl group in the target. This difference may influence reactivity in electrophilic substitution or redox processes.

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